molecular formula C7H8N4O B8474389 2-Amino-6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

2-Amino-6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No. B8474389
M. Wt: 164.16 g/mol
InChI Key: DOUIPEWOIUIIOR-UHFFFAOYSA-N
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Patent
US08946239B2

Procedure details

To a 200 mL round bottomed flask was added 7 (1 g, 4.5 mmol) suspended in 1 N NaOH (35 mL). The reaction mixture was heated at 55° C. for 3 h. The resulting solution was cooled in an ice bath and neutralized with AcOH. The precipitated solid was collected by filtration, washed with brine, and dried in vacuo to afford 0.67 g (92%) of 8 as a white solid: mp 252-254° C.; TLC Rf0.15 (MeOH/CHCl3, 1:5); 1H NMR (DMSO-d6) δ 2.20 (s, 3 H), 5.65 (s, 1 H), 5.65 (s, 2 H), 10.21 (s, 1 H), 11.15 (s, 1 H). Anal. (C7H8N4O0.73H2O) C, H, N.
Name
7
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:10][C:9]2[C:8](=[O:11])[NH:7][C:6]([NH:12]C(=O)OC)=[N:5][C:4]=2[CH:3]=1.CC(O)=O>[OH-].[Na+]>[NH2:12][C:6]1[NH:7][C:8](=[O:11])[C:9]2[NH:10][C:2]([CH3:1])=[CH:3][C:4]=2[N:5]=1 |f:2.3|

Inputs

Step One
Name
7
Quantity
1 g
Type
reactant
Smiles
CC1=CC=2N=C(NC(C2N1)=O)NC(OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
35 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1NC(C2=C(N1)C=C(N2)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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